molecular formula C9H6O2S B160401 Benzo[b]thiophene-2-carboxylic acid CAS No. 6314-28-9

Benzo[b]thiophene-2-carboxylic acid

Cat. No. B160401
Key on ui cas rn: 6314-28-9
M. Wt: 178.21 g/mol
InChI Key: DYSJMQABFPKAQM-UHFFFAOYSA-N
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Patent
US05608080

Procedure details

Into a 200-ml four-necked flask equipped with a stirrer, a thermometer and a reflux condenser were fed 14.1 g (0.18 mole) of anhydrous sodium sulfide, 5.8 g (0.18 mole) of sulfur and 45 ml of dimethylformamide. The mixture was stirred at room temperature. Heat generation occurred and the mixture temperature increased to 45° C. After the completion of the heat generation, 21.1 g (0.15 mole) of 2-chlorobenzaldehyde was dropwise added in 10 minutes at 70°-75° C. with slight heating. The mixture was stirred at the same temperature for 4 hours. The reaction mixture was cooled to room temperature. To the mixture being stirred was dropwise added 16.3 g (0.15 mole) of methyl chloroacetate in 10 minutes under spontaneous heat generation. The mixture was stirred at 55°-60° C. for 1.5 hours. 8.1 g (0.15 mole) of sodium methoxide was added at the same temperature, followed by stirring for 30 minutes. The reaction mixture was analyzed by gas chromatography, which indicated the formation of methyl benzo[b]thiophene-2-carboxylate in an amount of 86% by areal ratio. The reaction mixture was stirred for a further 1 hour. 40 ml of water and 6 g of 48% sodium hydroxide were added and the mixture was stirred at 95° C. for 1.5 hours to give rise to hydrolysis. After the completion of the reaction, dilution with 100 ml of water was conducted. 100 ml of toluene was added and extraction was conducted at 75° C. to remove neutral components. The aqueous layer was placed in a 1-litter beaker. Thereto was dropwise added 22.1 g (0.21 mole) of 95% sulfuric acid with stirring. The resulting crystals were collected by filtration and dried to obtain 17.6 g of crude benzo[b]thiophene-2-carboxylic acid. This product was washed with toluene and redried to obtain 17.1 g of benzo[b]thiophene-2-carboxylic acid. The yield was 64.0% and the purity was 99.7%.
Quantity
14.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
45 mL
Type
solvent
Reaction Step Four
Quantity
5.8 g
Type
reactant
Reaction Step Five
Quantity
21.1 g
Type
reactant
Reaction Step Six
Quantity
16.3 g
Type
reactant
Reaction Step Seven
Name
sodium methoxide
Quantity
8.1 g
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
22.1 g
Type
reactant
Reaction Step Ten
Quantity
100 mL
Type
solvent
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
[S-2].[Na+].[Na+].[S].ClC1C=CC=CC=1C=O.ClCC(OC)=O.C[O-].[Na+].[S:23]1[C:27]([C:28]([O:30]C)=[O:29])=[CH:26][C:25]2[CH:32]=[CH:33][CH:34]=[CH:35][C:24]1=2.[OH-].[Na+].S(=O)(=O)(O)O>C1(C)C=CC=CC=1.O.CN(C)C=O>[S:23]1[C:27]([C:28]([OH:30])=[O:29])=[CH:26][C:25]2[CH:32]=[CH:33][CH:34]=[CH:35][C:24]1=2 |f:0.1.2,6.7,9.10,^3:3|

Inputs

Step One
Name
Quantity
14.1 g
Type
reactant
Smiles
[S-2].[Na+].[Na+]
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
6 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
45 mL
Type
solvent
Smiles
CN(C=O)C
Step Five
Name
Quantity
5.8 g
Type
reactant
Smiles
[S]
Step Six
Name
Quantity
21.1 g
Type
reactant
Smiles
ClC1=C(C=O)C=CC=C1
Step Seven
Name
Quantity
16.3 g
Type
reactant
Smiles
ClCC(=O)OC
Step Eight
Name
sodium methoxide
Quantity
8.1 g
Type
reactant
Smiles
C[O-].[Na+]
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C2=C(C=C1C(=O)OC)C=CC=C2
Step Ten
Name
Quantity
22.1 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Eleven
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 200-ml four-necked flask equipped with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
Heat generation
TEMPERATURE
Type
TEMPERATURE
Details
the mixture temperature increased to 45° C
STIRRING
Type
STIRRING
Details
The mixture was stirred at the same temperature for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
STIRRING
Type
STIRRING
Details
To the mixture being stirred
CUSTOM
Type
CUSTOM
Details
in 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
The mixture was stirred at 55°-60° C. for 1.5 hours
Duration
1.5 h
STIRRING
Type
STIRRING
Details
by stirring for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for a further 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
the mixture was stirred at 95° C. for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
to give rise
CUSTOM
Type
CUSTOM
Details
to hydrolysis
EXTRACTION
Type
EXTRACTION
Details
extraction
CUSTOM
Type
CUSTOM
Details
was conducted at 75° C.
CUSTOM
Type
CUSTOM
Details
to remove neutral components
STIRRING
Type
STIRRING
Details
with stirring
FILTRATION
Type
FILTRATION
Details
The resulting crystals were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
S1C2=C(C=C1C(=O)O)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 17.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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